The antibacterial action of orbifloxacin is a multi-stage process that begins with entry into the bacterial cell and culminates in irreversible DNA damage.
This compound mechanism of action workflow
Enzyme Targeting and Consequences: this compound primarily targets the GyrA subunit of DNA gyrase in Gram-negative bacteria and the ParC subunit of topoisomerase IV in Gram-positive bacteria [1]. This inhibition prevents the supercoiling and untangling of bacterial DNA, which is essential for replication and cell division. The stabilized "cleavage complex" formed by the drug, enzyme, and DNA leads to irreversible double-strand breaks and bacterial death [1].
Structural Basis for Binding: The fluoroquinolone core structure of this compound is critical for binding to the enzyme-DNA complex [1]. Specific substitutions on this core, such as the cyclopropyl group at position N-1, influence its potency and spectrum of activity [1]. A molecular docking study suggests that a key magnesium ion bridge facilitates the interaction between the drug and the GyrA subunit, and a point mutation (D94G) in GyrA can disrupt this bridge, leading to resistance [2].
Resistance to this compound primarily occurs through chromosomal mutations that alter the drug's target sites or reduce its accumulation inside the bacterium [1]. The diagram below illustrates how these mechanisms operate at the cellular level.
This compound bacterial resistance mechanisms
The antibacterial activity of this compound is concentration-dependent. The key pharmacokinetic/pharmacodynamic (PK/PD) index that best predicts its in vivo efficacy is the Area Under the concentration-time Curve over 24 hours to the Minimum Inhibitory Concentration ratio (AUC₂₄/MIC) [3] [4]. The following table outlines the specific AUC₂₄/MIC targets required to achieve different levels of bacterial kill against Staphylococcus aureus.
| Level of Effect | AUC₂₄/MIC Target (hours) |
|---|---|
| Bacteriostatic (No net growth) | 33.78 – 37.79 [3] [4] |
| 1-log₁₀ Kill (90% reduction) | 53.30 – 61.56 [3] [4] |
| 2-log₁₀ Kill (99% reduction) | 88.59 – 98.35 [3] [4] |
| 3-log₁₀ Kill (99.9% reduction) | 179.43 – 217.47 [3] [4] |
For researchers, the following methodologies are critical for evaluating this compound's activity and properties.
In Vitro Susceptibility and Time-Kill Kinetics: Determine the Minimum Inhibitory Concentration (MIC) using a standard broth microdilution method according to guidelines like those from the Clinical and Laboratory Standards Institute (CLSI) [3] [4]. For time-kill assays, expose a bacterial inoculum (~5 × 10⁵ CFU/mL) to this compound at concentrations ranging from 0.25× to 16× MIC in a liquid medium [3] [4]. Quantify viable bacteria by plating serial dilutions onto agar plates at predetermined time points (e.g., 0, 3, 6, 9, and 24 hours) and counting colonies after incubation [3] [4].
Post-Antibiotic Effect (PAE) Measurement: Exponentially growing bacteria are exposed to this compound (e.g., at 1× and 4× MIC) for a set period (e.g., 1 hour) [3] [4]. Subsequently, the drug is removed by high-dilution or chemical inactivation. The PAE is calculated as PAE = T - C, where T is the time required for the treated culture to increase by 1-log₁₀ CFU/mL after drug removal, and C is the corresponding time for an untreated control culture [3] [4].
Crystallography and Solubility Studies: To characterize solid forms, single crystals of this compound can be obtained from solution and analyzed using Single-Crystal X-ray Diffraction (SCXRD) [5]. For equilibrium solubility, suspend an excess of the solid form (hemihydrate or anhydrous) in buffers of varying pH (e.g., 1.0 to 7.5) and agitate (e.g., 150 rpm) at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 48 hours) [5]. Filter the saturated solution and quantify the dissolved this compound using a validated method like HPLC with UV detection [5].
This compound's well-defined mechanism and potent bactericidal activity make it a valuable veterinary agent. However, its efficacy is threatened by target-site mutations, underscoring the need for prudent use guided by PK/PD principles to suppress resistance.
Orbifloxacin is a synthetic broad-spectrum antibacterial agent from the class of fluoroquinolone carboxylic acid derivatives [1] [2]. Its mechanism of action, shared with other fluoroquinolones, involves inhibition of two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV [3] [4].
The following diagram illustrates the mechanism of action and the resulting bactericidal effect.
This compound exhibits favorable pharmacokinetic properties, including high bioavailability and extensive tissue distribution [3] [6].
The table below summarizes key pharmacokinetic data from studies in healthy, adult beagle dogs.
| Parameter | Value (Mean ± SE or Range) | Administration Route | Notes | Source |
|---|---|---|---|---|
| Absolute Bioavailability | ~100% | Oral (tablets) | Nearly complete absorption in fasted animals. | [1] [2] |
| 98.2–109% | Intramuscular (IM) | Rapid and nearly complete absorption. | [3] | |
| Terminal Half-Life (T₁/₂) | 5.4 ± 1.1 hours | Intravenous (IV) | Supports once-daily dosing. | [1] [2] |
| 4.23 ± 0.2 hours (IV), 3.95 ± 0.15 hours (IM) | IV & IM | [6] | ||
| Volume of Distribution (Vss) | 1.2 ± 0.2 L/kg | IV | Indicates good tissue penetration. | [1] [2] |
| Total Body Clearance (Cl) | 2.9 ± 0.2 mL/min/kg | IV | [1] [2] | |
| 0.31 ± 0.03 L/h/kg | IV & IM | [6] | ||
| Time to Peak (Tmax) | ~0.25 hours | IM | Very rapid absorption. | [3] |
| Urinary Excretion | ~40% unchanged within 24 hours | Oral | Supports use for urinary tract infections. | [1] [2] |
This compound demonstrates dose-proportional pharmacokinetics across a wide range and penetrates well into most tissues and body fluids, with particularly high concentrations found in the prostate, kidneys, liver, bile, lungs, and skin [3] [1] [2].
The antibacterial efficacy of this compound is best predicted by the Area Under the Curve to Minimum Inhibitory Concentration ratio (AUC/MIC) [3] [6]. The following workflow outlines a standard protocol for establishing these critical PK/PD targets.
Recent 2025 research has quantified the PK/PD targets for this compound against Staphylococcus aureus [3]:
| Level of Bacterial Kill | AUC₂₄h/MIC Target (h) |
|---|---|
| Bacteriostatic | 33.78 – 37.79 |
| 1-log₁₀ Kill | 53.30 – 61.56 |
| 2-log₁₀ Kill | 88.59 – 98.35 |
| 3-log₁₀ Kill | 179.43 – 217.47 |
This compound also exhibits a short Post-Antibiotic Effect (PAE) and a longer Post-Antibiotic Sub-MIC Effect (PA-SME) against S. aureus, which contributes to its efficacy despite concentration-dependent killing [3].
For researchers aiming to replicate or build upon these findings, here are the core methodologies from recent studies.
Orbifloxacin (1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) represents a third-generation fluoroquinolone antimicrobial agent developed exclusively for veterinary medicine, with particular application in treating gastrointestinal and respiratory infections in companion animals and livestock. The compound exists as a molecular complex with two stereocenters at C15 and C16 positions within the piperazine ring, yet crystallographic analysis reveals it to be a meso-compound due to an internal mirror plane that bisects the piperazine moiety, creating symmetrical substitution with opposite configurations at these chiral centers [1].
The pharmaceutical significance of this compound crystal forms stems from substantial discrepancies in solubility reports between major pharmacopeias. The Merck Index classifies this compound as "freely soluble in water" (1g soluble in 1-10 mL solvent), while the British and US Pharmacopoeias describe it as "very slightly soluble" (1g soluble in 1000-10,000 mL solvent) [1]. This dramatic variance in reported solubility—differing by approximately three orders of magnitude—suggests potential polymorphic phenomena that can critically influence drug bioavailability, dissolution characteristics, and ultimately therapeutic efficacy. Such discrepancies highlight the necessity for comprehensive solid-form characterization to ensure consistent pharmaceutical performance and dosage accuracy in formulated products.
The structural elucidation of this compound crystal forms employed a multimodal analytical approach to fully characterize the solid-state properties. Single-crystal X-ray diffraction (SCXRD) provided the definitive structural determination at 150K using orthorhombic space group C222₁ with unit cell parameters a = 8.4713(4) Å, b = 20.0456(7) Å, and c = 21.4550(7) Å [1]. The crystalline structure was further characterized using complementary techniques including thermogravimetric and differential thermal analysis (TG/DTA), Fourier-transform infrared spectroscopy with attenuated total reflectance (FTIR-ATR), and powder X-ray diffraction (PXRD), which collectively verified the structural assignments and provided reference data for form identification [1].
The fundamental building block of the primary crystal form consists of an This compound zwitterion associated with half an equivalent of water molecules, yielding a hemihydrate stoichiometry with empirical formula C₁₉H₂₀F₃N₃O₃·½H₂O. The water oxygen atom occupies a special position lying in the 2-fold axis parallel to the unit cell a-axis, with water hydrogen atoms generated by crystallographic symmetry operations [1]. Structural analysis confirmed the zwitterionic character through Fourier difference maps, which showed no residual electron density near carboxylic oxygen atoms but significant electron density peaks adjacent to the piperazine nitrogen atoms, confirming proton transfer and the formation of a carboxylate anion with delocalized negative charge [1].
A second crystalline form of this compound was obtained through thermal dehydration of the hemihydrate by controlled heating. This anhydrous form displays isostructural characteristics with the original hemihydrate, maintaining nearly identical unit cell parameters and space group symmetry without significant alteration to the fundamental crystal packing arrangement [1]. This isomorphism between hydrate and anhydrate forms is relatively uncommon in pharmaceutical systems and has important implications for solid-form stability and interconversion behavior under various environmental conditions.
The preservation of crystal structure upon dehydration suggests the water molecules in the hemihydrate form occupy structural channels or non-collapsing voids within the crystal lattice, rather than serving as critical bridging elements in the overall framework. This structural relationship enables reversible hydration-dehydration processes with minimal disruption to the crystalline integrity, though subtle changes in physicochemical properties including solubility and stability are observed and quantified in subsequent sections of this analysis.
Table 1: Crystallographic Parameters for this compound Solid Forms
| Parameter | Hemihydrate Form | Anhydrous Form |
|---|---|---|
| Empirical Formula | C₁₉H₂₀F₃N₃O₃·½H₂O | C₁₉H₂₀F₃N₃O₃ |
| Formula Weight (g·mol⁻¹) | 404.4 | 395.4 |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | C222₁ | C222₁ |
| Cell Parameters (Å) | a = 8.4713(4), b = 20.0456(7), c = 21.4550(7) | Similar to hemihydrate |
| Cell Volume (ų) | 3643.3(2) | Similar to hemihydrate |
| Z value | 8 | 8 |
| Calculated Density (g·cm⁻³) | 1.474 | - |
The zwitterionic configuration of this compound in the crystalline state represents a critical structural feature with profound implications for its physicochemical behavior. X-ray diffraction analysis unequivocally confirms proton transfer from the carboxylic acid group (C1-O1-O2) to the piperazine nitrogen (N3), resulting in a carboxylate anion and piperazinium cation within the same molecule [1]. This assignment is supported by both Fourier difference maps, which show electron density peaks consistent with hydrogen atoms attached to N3, and by the virtually identical bond lengths of C1-O1 (1.250(3) Å) and C1-O2 (1.251(2) Å), characteristic of charge delocalization within the carboxylate group [1].
The molecular arrangement within the crystal lattice reveals a complex hydrogen bonding network mediated by both the zwitterionic groups and water molecules. The water oxygen atom (O1W), situated on a crystallographic two-fold axis, forms hydrogen bonds with symmetry-related this compound molecules, creating an extended supramolecular architecture that stabilizes the crystal structure [1]. This hydrogen bonding network connects adjacent zwitterions through both direct interactions and water-bridged contacts, resulting in a stable three-dimensional framework with specific channels that accommodate the water molecules in the hemihydrate structure.
The water incorporation in the hemihydrate form exhibits distinctive structural characteristics, with water molecules occupying specific crystallographic positions rather than random interstitial sites. Each water molecule interacts with multiple this compound zwitterions through directional hydrogen bonds, functioning as a structural bridge between adjacent molecules [1]. This specific integration of water into the crystal lattice explains the stability of the hemihydrate form under ambient conditions and its resistance to complete dehydration without disruption of the crystalline structure.
The reversible hydration-dehydration behavior observed between hemihydrate and anhydrate forms stems from the preservation of the fundamental crystal packing during water removal and reabsorption. The isomorphic relationship between these forms indicates that water molecules occupy positions within the crystal structure that do not determine the overall molecular arrangement but rather fill pre-existing voids in a well-defined manner [1]. This property leads to consistent crystal morphology and powder characteristics despite variations in hydration state, which is particularly important for pharmaceutical processing and formulation consistency.
The equilibrium solubility of this compound hemihydrate and anhydrate forms was systematically evaluated across physiologically relevant pH conditions (pH ~1 to 7.5) after 48 hours at 25°C with constant agitation (150 rpm) [1]. Both forms exhibited pH-dependent solubility with significantly higher values in acidic environments, consistent with the compound's dissociation constants (pKa values of 5.95 and 9.01) [2]. In water and buffers with pH > 5.8, both crystal forms demonstrated similar solubility of approximately 1.5 g·L⁻¹, classifying them as slightly soluble in this pH range [3]. Under acidic conditions (0.01 and 0.1 mol·L⁻¹ HCl), the solubility increased substantially to values ranging from 6.30 to 26.23 g·L⁻¹, with the anhydrous form consistently showing slightly higher solubility than the hemihydrate across all acidic media [3].
The observed solubility differences between crystal forms, while modest in magnitude, may have clinical relevance given the narrow therapeutic range of fluoroquinolone antibiotics and the critical need for consistent bioavailability. The slightly enhanced solubility of the anhydrate form in acidic environments suggests potential formulation advantages for achieving rapid initial dissolution and absorption, particularly in species with highly acidic gastric environments. However, the similar solubility profiles at neutral pH indicate that this advantage may be limited to the dissolution phase rather than affecting overall absorption extent.
Table 2: Equilibrium Solubility of this compound Crystal Forms at 25°C
| Medium | pH | Hemihydrate Solubility (g·L⁻¹) | Anhydrous Solubility (g·L⁻¹) |
|---|---|---|---|
| 0.1 M HCl | ~1.0 | 6.30 - 26.23 | Slightly higher than hemihydrate |
| 0.01 M HCl | ~2.0 | 6.30 - 26.23 | Slightly higher than hemihydrate |
| Water | ~5.8-7.0 | ~1.5 | ~1.5 |
| Buffer (pH >5.8) | >5.8 | ~1.5 | ~1.5 |
The substantial solubility discrepancies between major pharmaceutical compendia represent a compelling case study in the importance of rigorous crystal form identification and standardization. While the Merck Index describes this compound as "freely soluble in water" (corresponding to 0.1-1 g dissolved in 1 mL water), the British and US Pharmacopoeias classify it as "very slightly soluble" (0.0001-0.001 g in 1 mL water) [1]. This approximately 1000-fold difference in reported solubility likely originates from unintentional analysis of different polymorphic or hydrated forms by various research groups, highlighting the critical impact of solid-form identity on this fundamental physicochemical property.
These discordant solubility classifications have direct implications for pharmaceutical development and quality control. Without clear specification of the crystalline form in pharmacopeial monographs, manufacturers may inadvertently utilize different solid forms in drug product development, potentially leading to batch-to-batch variability in dissolution behavior and bioavailability. The research confirming the hemihydrate as the characterized form with specific solubility parameters provides the necessary foundation for updated monographs with precise form specifications to ensure consistent pharmaceutical performance [1].
The hydration-dehydration behavior of this compound crystal forms exhibits reversible characteristics under controlled environmental conditions. The hemihydrate-to-anhydrate conversion occurs through a solid-phase transformation mechanism when the hemihydrate is subjected to elevated temperatures, with the process being reversible upon exposure to moisture [1]. This reversible interconversion, coupled with the isomorphic relationship between forms, creates a potential for variable hydration states in pharmaceutical samples depending on storage conditions and processing history, which may contribute to the historical discrepancies in reported physicochemical properties.
The crystal structure integrity maintained during dehydration-rehydration cycles indicates that water molecules occupy specific sites within structural channels that can be vacated and refilled without catastrophic collapse of the molecular framework. This property is technologically advantageous for manufacturing processes that might involve drying steps, as the fundamental particle morphology and size distribution can be preserved despite changes in hydration state. However, it necessitates careful control of storage conditions to ensure consistent hydration state in final pharmaceutical products.
Beyond solid-state stability, this compound demonstrates pH-dependent photodegradation kinetics in aqueous solution, with the zwitterionic form identified as the primary photo-labile species [4]. Photodegradation follows apparent first-order kinetics under artificial light exposure, with maximum degradation rates observed at neutral pH (7.4), where the half-life is approximately 0.9 hours [4]. The degradation rate decreases in both acidic and alkaline environments, indicating that the zwitterionic species predominant at intermediate pH values possesses the highest photoreactivity within the relevant pH range for pharmaceutical formulations and physiological conditions.
The identification of the zwitterion as the photo-labile species has important implications for formulation design and storage recommendations. Pharmaceutical products containing this compound should employ light-protective packaging and may benefit from pH adjustment to enhance solution stability when liquid formulations are required. The exceptional photosensitivity at physiological pH further suggests that photodegradation may occur following administration, particularly for dermal applications or in lightly pigmented tissues, potentially influencing therapeutic efficacy in specific clinical scenarios.
High-quality single crystals of this compound hemihydrate suitable for X-ray diffraction analysis were obtained through careful crystallization from appropriate solvent systems. The crystalline structure was determined using single-crystal X-ray diffraction (SCXRD) with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å) at 150(2) K [1]. Data collection employed ω and φ scan modes, with structure solution achieved using direct methods and subsequent Fourier synthesis, followed by full-matrix least-squares refinement against F² with all non-hydrogen atoms assigned anisotropic displacement parameters [1].
The structural refinement incorporated hydrogen atoms in calculated positions with isotropic displacement parameters set at 1.2 times the equivalent isotropic U of the parent atoms (1.5 times for methyl groups). The water hydrogen atoms were located from difference Fourier maps and refined with distance restraints. The final refinement converged with R1 = 0.0357 for observed data and 0.0428 for all data, with a goodness-of-fit of 1.041, indicating an excellent structure solution [1]. Crystallographic data has been deposited with the Cambridge Crystallographic Data Centre, providing a reference for future structural studies.
Powder X-ray diffraction (PXRD) patterns for both hemihydrate and anhydrous forms were collected using a diffractometer operating with Cu Kα radiation (λ = 1.54056 Å) at ambient temperature. Data were typically collected over a 2θ range of 2-50° with a step size of 0.02° and counting time of 1-2 seconds per step [1]. Sample preparation employed standard back-loading techniques to minimize preferred orientation effects, with rotation during measurement when possible to enhance particle statistics. The resulting PXRD patterns provide characteristic fingerprints for each solid form, enabling qualitative and quantitative analysis of crystal form composition in bulk pharmaceutical materials.
The PXRD methodology established for this compound crystal forms serves as a quality control tool for form identification in active pharmaceutical ingredients (APIs) and finished drug products. The technique can detect the presence of alternative polymorphs, amorphous content, or form conversion during processing and storage. The similarity between hemihydrate and anhydrate patterns, consistent with their isomorphic relationship, necessitates careful examination of subtle peak position shifts and intensity variations rather than dramatic pattern differences for proper form identification.
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) were performed simultaneously using calibrated instruments with alumina crucibles and sample masses typically between 5-10 mg. Measurements employed a controlled heating rate of 10°C·min⁻¹ under dry nitrogen purge gas (50 mL·min⁻¹) across a temperature range from 25°C to 400°C [1]. The TGA profile for this compound hemihydrate shows a distinct mass loss between approximately 50°C and 120°C corresponding to the release of water molecules, with the observed mass loss matching the theoretical water content in the hemihydrate structure (approximately 2.2%) [1].
The thermal analysis protocols provide critical information about dehydration temperatures, phase transitions, and thermal stability of the crystal forms. The dehydration event observed for the hemihydrate form is reversible upon rehydration under appropriate conditions, confirming the non-destructive nature of the water loss process. The absence of mass loss in the anhydrate form before decomposition confirms complete dehydration and provides a reference point for assessing hydration state in technical samples.
The following diagram illustrates the structural relationships and transformation pathways between this compound solid forms:
Structural relationships between this compound solid forms
This diagram illustrates the transformation pathways between different this compound solid states, highlighting the central role of the zwitterionic molecular structure in determining solid-form diversity. The reversible dehydration-hydration cycle between hemihydrate and anhydrate forms demonstrates their special isomorphic relationship, while the formation of multicomponent crystal forms (salts) represents an alternative solid-form strategy to modify pharmaceutical properties.
The comprehensive characterization of this compound crystal forms resolves longstanding discrepancies in the pharmaceutical literature regarding this important veterinary antimicrobial agent. The confirmation of a zwitterionic hemihydrate as the characterized crystal form provides a reference structure for understanding its physicochemical behavior and establishes a foundation for quality control specifications in pharmaceutical monographs. The isomorphic relationship between hemihydrate and anhydrate forms explains the reversible hydration behavior and variable water content under different environmental conditions, which has implications for manufacturing process design and storage condition specifications.
The table below summarizes the core pharmacokinetic parameters of orbifloxacin across different animal species, which is essential for designing effective dosing regimens.
| Species | Dose & Route | Tmax (h) | Cmax (μg/mL) | Half-life (h) | Bioavailability (%) | Primary PK/PD Target |
|---|---|---|---|---|---|---|
| Dog [1] | 2.5 mg/kg, IV & Oral | - | - | ~5.6 | ~100% | AUC/MIC |
| Cat [2] | Tablet, Oral | - | - | ~5.5 | ~100% (tablet) | - |
| Horse (Mare) [3] | 7.5 mg/kg, IG* | 1.5 | 2.41 | 9.06 | - | - |
| Mouse [4] | 2.5-80 mg/kg, IM | 0.25 | - | 1.36-2.24 | 98.2-109% | AUC₂₄h/MIC |
| Rabbit [2] | - | - | - | - | 46.5-52.5% | - |
IG: Intragastric | IM: Intramuscular
Understanding the experimental methods is crucial for evaluating the data's reliability and applicability.
This study established the critical PK/PD efficacy targets for this compound against Staphylococcus aureus.
This bioassay provides an alternative to chromatographic methods for determining this compound potency in pharmaceutical preparations.
The following diagram illustrates the workflow and key relationships established in the in vivo PK/PD study [4], which is central to defining rational dosing regimens.
Workflow of the in vivo PK/PD study linking this compound exposure to antibacterial effect [4]
Orbifloxacin is a third-generation fluoroquinolone antibiotic developed exclusively for veterinary use, possessing broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its molecular structure (1-cyclopropyl-5,6,8-trifluoro-1,4-dihydro-7-(cis-3,5-dimethyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid) contributes to its enhanced antibacterial properties and pharmacokinetic profile. The mechanism of action involves inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. This dual target mechanism results in concentration-dependent bactericidal activity against a wide spectrum of pathogens, including Staphylococcus aureus, Escherichia coli, Pasteurella spp., and Klebsiella pneumoniae [1] [2].
In many countries, this compound is not formally approved for use in food-producing species such as fish and poultry, but it is frequently employed in an extra-label manner to treat bacterial infections in aquaculture and livestock production systems. This practice creates significant concerns regarding potential drug residues in edible tissues and subsequent human exposure. Tissue residue depletion studies are therefore essential to establish appropriate withdrawal intervals—the time between last drug administration and harvest of edible tissues—to ensure human food safety [3] [4]. Regulatory agencies worldwide, including the FDA in the United States and EMA in Europe, require comprehensive residue depletion data to establish maximum residue limits (MRLs) and ensure consumer protection from potential adverse effects of drug residues, such as alteration of human gut microbiota, development of antibacterial resistance, and direct toxicological effects [5] [6].
Species Selection: Choose healthy, disease-free animals representative of the target production system. Studies have successfully utilized various species including crucian carp (Carassius auratus) [3] [4], Taihe black-bone silky fowls [5], lactating goats [7], and murine models [2]. Sample sizes should provide adequate statistical power, typically 6-8 animals per time point for depletion kinetics [3] [5].
Environmental Controls: Maintain animals under controlled environmental conditions with appropriate temperature, humidity, and ventilation. For fish studies, critical water quality parameters include pH (approximately 7.4), dissolved oxygen (>8 mg/L), and ammonia levels (<0.1 mg/L) [3]. For poultry and livestock, standard housing conditions with appropriate space, lighting, and access to feed and water should be provided.
Acclimatization: Allow a minimum of 7 days for animals to acclimate to research conditions before study initiation. During this period, administer only drug-free feed and water to ensure clearance of any prior drug exposures [3] [5].
Dose Selection: Base dosage on pharmacokinetic/pharmacodynamic (PK/PD) targets and previously established effective doses. A dose of 7.5 mg/kg body weight has been successfully used in crucian carp via intramuscular administration [3] [4]. In other species, appropriate doses include 2.5 mg/kg in goats [7] and 5-80 mg/kg in murine models [2].
Route of Administration: Select administration routes relevant to clinical practice. Intramuscular injection is commonly used in fish studies [3] [4], while oral administration via drinking water or feed is appropriate for poultry [5]. Other routes include subcutaneous and intravenous administration [7] [2].
Formulation Preparation: Prepare this compound solutions using appropriate vehicles. For injectable formulations, dissolve this compound raw material in 2% lactic acid solution at a concentration of 10 mg/mL, followed by filtration through a 0.22 µm filter to ensure sterility [3]. For oral administration, incorporate the drug into drinking water at specified concentrations [5].
Dosing Duration: Administer the drug for a clinically relevant duration, typically 3-5 consecutive days, to simulate actual field usage conditions [5].
Target Tissues: Collect muscle, liver, kidney, and skin/fat as these represent major edible tissues and organs involved in drug metabolism and excretion. Additional tissues may include plasma, milk, or specific target tissues depending on the species and infection site [3] [7] [5].
Sampling Timepoints: Design a comprehensive sampling schedule that captures absorption, distribution, and elimination phases. For intramuscular administration in fish, early timepoints (5, 10, 15, 30, 45 min; 1, 2, 4, 6, 12 h) and later timepoints (24, 48, 72, 96 h) have proven effective [3] [4]. For poultry studies with oral administration, extend sampling to 40 days post-administration to fully characterize the elimination phase [5].
Sample Handling: Immediately after collection, freeze tissue samples at -20°C or lower to prevent degradation. Use validated storage conditions and document storage time to ensure sample integrity throughout the analysis period [3] [5].
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with fluorescence detection provides sensitive and specific quantification of this compound residues. Typical parameters include: Excitation wavelength: 338 nm, Emission wavelength: 425 nm, Column: C18 (4.6 × 250 mm, 5 µm), Mobile phase: 0.02% trifluoroacetic acid/acetonitrile/water (25:75, v/v/v), Flow rate: 1.0 mL/min [3] [8].
Microbiological Assays: Agar diffusion bioassays using Staphylococcus aureus ATCC 25923 as the test microorganism provide an alternative method for quantification. This method is particularly valuable for detecting biologically active drug residues and metabolites [1].
Method Validation: All analytical methods should be properly validated for selectivity, linearity, accuracy, precision, recovery, and limit of quantification (LOQ) according to international guidelines. For this compound, LOQ values of 0.0005 mg/L in plasma and sufficient sensitivity to detect residues below established MRLs in tissues should be achieved [1] [2].
Table 1: Key Pharmacokinetic Parameters for this compound Residue Depletion Studies
| Parameter | Symbol | Units | Interpretation | Reported Values in Fish |
|---|---|---|---|---|
| Peak Concentration | Cmax | µg/g or µg/mL | Maximum observed tissue concentration | Kidney: 5.68 ± 0.03 µg/g [3] |
| Time to Peak Concentration | Tmax | h | Time to reach Cmax | Kidney: 2 h; Muscle: 4 h [3] |
| Area Under Curve | AUC0-∞ | h·µg/g | Total drug exposure over time | Muscle: 129.02 h·µg/g [3] |
| Elimination Half-Life | t1/2β | h | Time for drug concentration to reduce by 50% | Liver: 19.11 h; Muscle: 18.77 h [3] |
| Mean Residence Time | MRT | h | Average time drug molecules reside in body | Varies by tissue and species |
Withdrawal intervals should be established using statistical methods that account for the variability in residue depletion across the animal population. Regulatory agencies provide specialized software such as WT 1.4 for calculating withdrawal intervals based on tissue residue depletion data [5].
The following table presents residue depletion profiles of this compound and other fluoroquinolones in food-producing animals:
Table 2: Comparative Tissue Residue Depletion of Fluoroquinolones in Food-Producing Animals
| Drug | Species | Dose | Tissue | Elimination Half-Life | Withdrawal Time |
|---|---|---|---|---|---|
| This compound | Crucian carp | 7.5 mg/kg IM | Muscle | 18.77 h | To be established [3] |
| This compound | Crucian carp | 7.5 mg/kg IM | Liver | 19.11 h | To be established [3] |
| Levofloxacin | Broiler chickens | 10 mg/kg IM for 4 days | Muscle | - | 9 days [8] |
| Doxycycline | Taihe black-bone fowl | 40 mg/kg oral for 5 days | Muscle | 8.62 days | 18 days [5] |
| Sulfamonomethoxine | Taihe black-bone fowl | 50 mg/kg oral for 5 days | Skin/fat | 15.3 days | 27 days [5] |
Human Food Safety: Establish withdrawal intervals such that drug residues in edible tissues do not exceed the Maximum Residue Limits (MRLs) at the time of slaughter. For fluoroquinolones, regulatory concerns include potential effects on human gut microbiota, development of antimicrobial resistance, and direct toxicological effects [6].
Species-Specific Considerations: Account for physiological differences between species that may affect drug metabolism and residue depletion. For example, black-boned fowls with high melanin content may exhibit prolonged drug elimination due to drug-melanin binding [5].
Global Harmonization: Be aware that MRLs and approval status may vary between regulatory jurisdictions. Consider both FDA (United States) and EMA (European Union) requirements when designing global development programs [6].
Sample Preparation: Homogenize 0.5 g of tissue with 4 mL of acetonitrile and 100 µL of phosphate buffer (pH 7.4; 0.1 M). Vortex for 3 min followed by centrifugation at 12,000 × g for 15 min. Collect the supernatant and partition with 3 mL of hexane, followed by sonication for 10 min and centrifugation at 12,000 × g for 10 min. Collect the lower layer, evaporate to dryness under nitrogen stream at 30°C, reconstitute in 0.5 mL of mobile phase, and centrifuge for 10 min at 12,000 × g before injection [3].
Chromatographic Conditions: Utilize a Hypersil ODS-C18 column (4.6 × 250 mm, 5 µm) maintained at 25°C. The mobile phase should consist of 0.02% trifluoroacetic acid, 25% acetonitrile, and 75% water at a flow rate of 1.0 mL/min. Inject 20 µL of the prepared sample and detect using fluorescence detection with excitation at 338 nm and emission at 425 nm [3].
Method Validation: Establish linearity over the concentration range of 0.001-0.5 mg/L with correlation coefficients (R) >0.99. Determine precision with intra-day and inter-day coefficients of variation <15%. Evaluate accuracy with recovery rates of 85-115% across the quantification range [2].
Test Organism Preparation: Maintain Staphylococcus aureus ATCC 25923 on Casoy culture medium. Prepare the inoculum by culturing in BHI broth for 24 h at 35±2°C. Standardize the bacterial suspension to 25±2% transmittance measured at 580 nm [1].
Plate Preparation: Pour 20 mL of Grove-Randall's 1 culture medium as the base layer into 100 × 20 mm Petri dishes. After solidification, add 5 mL of inoculated Grove-Randall's 11 medium as the seed layer. Place six stainless steel cylinders (8 × 6 × 10 mm) equidistantly on the agar surface [1].
Sample Application and Incubation: Fill three alternated cylinders with 200 µL of reference solutions (16.0, 32.0, and 64.0 µg/mL) and the remaining three cylinders with test sample solutions. Incubate plates at 35°C for 18 hours under aerobic conditions. Measure inhibition zone diameters using a digital caliper [1].
Calculation of Potency: Use the Hewitt equation to calculate this compound potency, applying linear regression analysis with at least three dose levels for both standard and sample solutions. Validate the method for linearity (r=0.9992), precision (RSD <3.33%), and accuracy (100.31%) [1].
The following diagram illustrates the complete experimental workflow for this compound tissue residue depletion studies:
Figure 1: Experimental Workflow for this compound Tissue Residue Depletion Studies
The following diagram illustrates the key pharmacokinetic processes and their relationships in residue depletion:
Figure 2: Pharmacokinetic Processes in this compound Residue Depletion
Comprehensive tissue residue depletion studies for this compound require meticulous study design, robust analytical methods, and appropriate statistical analysis to establish science-based withdrawal intervals. The protocols outlined in this document provide researchers with a framework for generating reliable data that meets regulatory standards for human food safety. As this compound continues to be used in an extra-label manner in various food-producing species, well-designed residue depletion studies become increasingly important for protecting public health while ensuring the availability of effective antimicrobial therapies for food animals.
Future research directions should include investigating the effects of disease states on residue depletion profiles, developing multi-residue analytical methods for simultaneous detection of this compound and its metabolites, and establishing harmonized international standards for fluoroquinolone residues in various food animal species.
Orbifloxacin is a third-generation veterinary fluoroquinolone with broad-spectrum activity. Its bactericidal action is concentration-dependent, making the AUC₂₄h/MIC ratio the most predictive PK/PD index for in vivo efficacy (R² >0.98) [1] [2]. Against Staphylococcus aureus, the following targets have been established in a neutropenic murine thigh infection model [1] [2]:
| Level of Efficacy | Target AUC₂₄h/MIC (hours) |
|---|---|
| Bacteriostatic (static) | 33.78 – 37.79 |
| 1-log₁₀ Reduction (kill) | 53.30 – 61.56 |
| 2-log₁₀ Reduction (kill) | 88.59 – 98.35 |
| 3-log₁₀ Reduction (kill) | 179.43 – 217.47 |
Successful regimen design requires integrating the PK/PD targets with species-specific pharmacokinetic parameters. The table below summarizes key PK data for this compound across different animals.
| Species | Dose & Route | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Half-Life (h) | Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|---|
| Mouse | 2.5 mg/kg, IM | 1.45 ± 0.21 | 0.25 | - | 1.36 ± 0.22 | 98.2 – 109 | [1] |
| Dog | 2.5 mg/kg, IV | - | - | - | 4.23 ± 0.2 | - | [3] |
| Dog | 2.5 mg/kg, IM | - | 1.15 | - | 3.95 ± 0.15 | 100.1 ± 4.76 | [3] |
| Goat | 2.5 mg/kg, IM | 1.66 ± 0.14 | 0.87 | - | - | 105.01 ± 15.61 | [4] |
| Mare | 7.5 mg/kg, IG | 2.41 ± 0.30 | 1.5 | 20.54 ± 1.70 | 9.06 ± 1.33 | - | [5] [6] |
To determine a customized dosing regimen, you can employ the following established experimental protocols.
This model is robust for evaluating antibiotic efficacy independent of host immune responses [1] [2].
These assays characterize the potency and dynamic killing activity of this compound [1].
These factors influence dosing interval decisions [1].
The following diagram illustrates the logical workflow for translating experimental data into a proposed dosing regimen.
Orbifloxacin is a third-generation fluoroquinolone antibiotic developed specifically for veterinary medicine, demonstrating broad-spectrum activity against both Gram-negative and Gram-positive bacteria, including pathogens such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus pseudintermedius, and Staphylococcus aureus [1] [2]. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MIC determination is a fundamental technique in antimicrobial susceptibility testing (AST), providing critical quantitative data for guiding antimicrobial therapy, monitoring resistance trends, and supporting drug development [3] [4]. This protocol outlines the standardized broth microdilution method for this compound MIC determination, consistent with guidelines established by the Clinical and Laboratory Standards Institute (CLSI) [1] [3].
The following diagram illustrates the key steps in the broth microdilution method for this compound MIC testing.
Reported MIC values for this compound against various bacterial pathogens from recent studies are summarized in the table below.
Table 1: this compound Minimum Inhibitory Concentration (MIC) Ranges Against Veterinary Pathogens
| Bacterial Pathogen | MIC Range (µg/mL) | Key Observations | Citation |
|---|---|---|---|
| Escherichia coli (Canine) | 0.063 - 2 | Original susceptible strains | [1] |
| Pseudomonas aeruginosa (Canine) | 1 - 4 | Original susceptible strains | [1] |
| Staphylococcus pseudintermedius (Canine) | 0.25 - 1 | Original susceptible strains | [1] |
| Staphylococcus aureus | 0.5 (MIC & MBC) | MIC and MBC values for ATCC strains | [2] |
| Pasteurella multocida | ≤0.015 - 16 | MIC90 = 0.25 µg/mL | [4] |
| Mannheimia haemolytica | ≤0.015 - 16 | MIC90 = 1 µg/mL | [4] |
| Actinobacillus pleuropneumoniae | ≤0.015 - 16 | MIC90 = 1 µg/mL | [4] |
Beyond the MIC, the Mutant Prevention Concentration (MPC) is a crucial parameter for restricting the emergence of resistant mutants. The MPC is the drug concentration that prevents the growth of the least susceptible, single-step mutant in a large bacterial population (typically >10^10 CFU) [1] [5] [6]. The concentration range between the MIC and the MPC is termed the Mutant Selection Window (MSW), where selective amplification of resistant mutants is most likely to occur [1].
Table 2: Mutant Prevention Concentration (MPC) of this compound
| Bacterial Species | MPC Range (µg/mL) | Primary Resistance Mechanism in Mutants | | :--- | :--- | :--- | | Escherichia coli | 0.5 - 32 | Single QRDR mutation in gyrA in all mutants; moderate decrease in MIC with Efflux Pump Inhibitor (EPI) | [1] [6] | | Pseudomonas aeruginosa | 16 - 128 | QRDR mutation in gyrA (in 4/10 mutants); marked decrease in MIC with EPI, indicating strong efflux pump contribution | [1] [6] | | Staphylococcus pseudintermedius | 4 - 128 (Strain-dependent) | Mutations in both grlA and gyrA, or in grlA alone; MIC unaffected by EPI | [1] [6] |
The following diagram illustrates the relationship between MIC, MPC, and the development of resistance, highlighting the different resistance mechanisms observed in various bacterial species.
The broth microdilution method provides a robust and standardized approach for determining the MIC of this compound, which is essential for effective antimicrobial stewardship and resistance monitoring in veterinary medicine. The significant variation in MPC values and the distinct primary resistance mechanisms (QRDR mutations vs. efflux pump overexpression) among different bacterial species underscore the importance of pathogen identification when employing fluoroquinolone therapy [1] [6]. Integrating MPC concepts and PK/PD targets (e.g., AUC24h/MIC) into dosing regimen design can help optimize this compound's efficacy while minimizing the risk of selecting for resistant bacterial populations [2].
Orbifloxacin is a broad-spectrum, third-generation fluoroquinolone antibiotic developed specifically for veterinary medicine. It is used to treat skin/soft tissue infections and urinary tract infections in companion animals like dogs and cats, demonstrating high oral bioavailability and excellent tissue distribution [1] [2]. The primary mechanism of action for this compound, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, thereby disrupting DNA replication and synthesis and leading to bactericidal effects [3].
Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful tool that uses physiological, physicochemical, and species-specific anatomical data to mechanistically predict a drug's absorption, distribution, metabolism, and excretion (ADME). Unlike traditional compartmental models, PBPK models offer a more holistic view by representing the body as a network of anatomically meaningful compartments, which is particularly valuable for extrapolating drug behavior across different species, dosing routes, and populations [4] [5]. For this compound, PBPK modeling has been successfully applied to predict tissue residues in food animals and to optimize dosing regimens, thereby enhancing therapeutic efficacy and ensuring food safety [6].
The development of a robust PBPK model requires the accurate collection and integration of both system-dependent and drug-dependent parameters.
System-dependent parameters describe the physiology of the organism being modeled. For a crucian carp model, these include tissue weights, blood flow rates, and cardiac output, which can be obtained from established literature [6]. When modeling for humans or other mammalian species, commercially available PBPK platforms like GastroPlus and Simcyp provide extensive, validated physiological libraries encompassing various demographics, ethnicities, and disease states [7] [8].
Drug-dependent parameters specific to this compound must be determined through a combination of in vitro experiments and in vivo data. The following table summarizes the key parameters required for model building.
Table 1: Key Drug-Dependent Parameters for this compound PBPK Model
| Parameter | Value / Description | Source/Method |
|---|---|---|
| Chemical Formula | C₁₉H₂₀F₃N₃O₃ | [2] |
| Molecular Weight | 395.38 g/mol | [2] |
| pKa | 5.95 and 9.01 | [2] |
| Solubility | Slightly soluble in water; increases in acid/alkaline conditions | [2] |
| Tissue:Plasma Partition Coefficients (Crucian Carp) [6] | Area Method or Parameter Optimization | |
| - Liver | 0.9326 | |
| - Skin | 1.1204 | |
| - Muscle | 1.1644 | |
| - Kidney | 1.3514 | |
| - Rest of Body | 2.0057 | |
| Clearance Pathways | Renal & Hepatic | Mass-balance studies [5] |
| Oral Bioavailability | ~100% in fasted dogs | Clinical studies [2] |
Once the model is constructed and parameters are incorporated, the following protocol should be followed for validation:
Table 2: Validation Summary of this compound PBPK Model in Crucian Carp [6]
| Tissue | Performance (MAPE) | Interpretation |
|---|---|---|
| Plasma | 10.21% | Excellent prediction |
| Liver | Not specified, but within acceptable range | Acceptable prediction |
| Skin | Not specified, but within acceptable range | Acceptable prediction |
| Muscle | Not specified, but within acceptable range | Acceptable prediction |
| Kidney | 42.37% | Acceptable prediction (considering organ complexity) |
The PBPK model for this compound was successfully validated against independent data, confirming its ability to simulate drug concentrations in various tissues reliably. The slightly higher MAPE in the kidneys may reflect the organ's complex physiological role, but the overall model performance was deemed acceptable for its intended purpose [6].
A primary application of the this compound PBPK model is predicting tissue residue depletion, which is critical for ensuring the safety of food products derived from treated animals.
Diagram 1: A workflow for using a PBPK model to predict tissue residues and establish a safe withdrawal period for this compound in food-producing animals. MRLs: Maximum Residue Limits.
The flow-limited PBPK model for crucian carp, consisting of seven compartments (e.g., plasma, liver, skin, muscle, kidney), has been applied to simulate tissue concentrations following multiple intramuscular doses [6]. The simulations provided detailed residue depletion profiles, identifying the slowest-depleting tissue (often the site of residue persistence). This information is used to establish a withdrawal time—the period between the last administration and when tissue concentrations fall below the Maximum Residue Limits (MRLs)—ensuring consumer safety.
Linking PBPK model outputs with pharmacodynamic (PD) targets allows for the design of clinically effective dosing regimens.
Research using a neutropenic murine thigh infection model against Staphylococcus aureus has established the following PK/PD targets for this compound [1] [9]:
Table 3: this compound AUC₂₄h/MIC PK/PD Targets for S. aureus [1] [9]
| Level of Effect | AUC₂₄h/MIC Target (hours) |
|---|---|
| Bacteriostatic | 33.78 – 37.79 |
| 1-log₁₀ Kill (90% reduction) | 53.30 – 61.56 |
| 2-log₁₀ Kill (99% reduction) | 88.59 – 98.35 |
| 3-log₁₀ Kill (99.9% reduction) | 179.43 – 217.47 |
The PK/PD index that best correlates with this compound's antibacterial efficacy is the area under the concentration-time curve over 24 hours to the minimum inhibitory concentration ratio (AUC₂₄h/MIC), demonstrating a strong sigmoidal relationship (R² > 0.98) [1] [9].
Diagram 2: A workflow for integrating PBPK simulation outputs with pharmacodynamic (PD) targets to optimize this compound dosing regimens for clinical efficacy. MIC: Minimum Inhibitory Concentration.
PBPK modeling offers a powerful, mechanistic framework for advancing the development and application of this compound. By integrating physiological, drug-specific, and pathogen-specific data, these models can reliably predict tissue residues in food animals, guiding withdrawal periods, and optimize dosing regimens in target animals to maximize efficacy and curb antimicrobial resistance. Future work should focus on extending these models to a broader range of veterinary species, incorporating genetic polymorphisms in drug transporters, and accounting for the effects of specific disease states on drug disposition. Adherence to regulatory best practices in model development and validation, as discussed in FDA workshops, is crucial for the confident application of these models in both drug development and clinical veterinary practice [4] [10].
This compound is a third-generation fluoroquinolone antibiotic developed for veterinary use. Its bactericidal activity comes from inhibiting bacterial DNA gyrase and topoisomerase IV, thereby disrupting DNA replication [1] [2]. It is indicated for the treatment of skin/soft tissue infections (SSTI) and urinary tract infections (UTI) in dogs and cats [3] [4].
Key Challenge: Managing Staphylococcus aureus is difficult due to its intrinsic pathogenicity and rising drug resistance (e.g., MRSA). Rational dosing regimen design, based on Pharmacokinetic/Pharmacodynamic (PK/PD) principles, is essential to enhance efficacy and minimize resistance risk [1] [2].
The antibacterial efficacy of this compound is best predicted by the Area Under the concentration-time curve to Minimum Inhibitory Concentration ratio over 24 hours (AUC₂₄h/MIC) [1] [2]. The following AUC₂₄h/MIC targets against S. aureus were established in a neutropenic murine thigh infection model [2]:
| Efficacy Endpoint | AUC₂₄h/MIC Target (h) |
|---|---|
| Bacteriostatic Effect | 33.78 – 37.79 |
| 1-log₁₀ Bacterial Reduction | 53.30 – 61.56 |
| 2-log₁₀ Bacterial Reduction | 88.59 – 98.35 |
| 3-log₁₀ Bacterial Reduction | 179.43 – 217.47 |
This compound exhibits dose-proportional pharmacokinetics, with AUC and Cmax increasing linearly with dose [1] [2]. The table below summarizes key PK parameters from murine studies, which provide a foundational model for drug development.
| Parameter | Intravenous (IV) | Intramuscular (IM) | Oral (in dogs) |
|---|---|---|---|
| Bioavailability (F%) | 100% (reference) | 98.2% – 109% [1] | ~100% [3] |
| Time to Cmax (Tmax) | - | ~0.25 hours [1] | ~1.15 hours [3] |
| Elimination Half-Life (T₁/₂) | 1.09 – 2.08 hours [1] | 1.36 – 2.24 hours [1] | - |
| Volume of Distribution (Vd) | 1.67 – 4.18 L/kg [1] | 2.00 – 4.43 L/kg [1] | - |
| Clearance (Cl) | 1.04 – 1.48 L/kg/h [1] | - | 2.9 mL/min/kg (in dogs) [3] |
| Key Characteristics | Complete bioavailability; defines true Vd and Cl. | Rapid and near-complete absorption. | Rapid and almost complete absorption in fasted dogs [3]. |
This compound demonstrates excellent tissue distribution. Studies in dogs show high drug concentrations in the prostate, kidneys, liver, bile, lungs, lymph nodes, muscle, and skin [3].
This protocol is adapted from recent research to characterize this compound PK [1] [2].
This model evaluates efficacy independent of host immune responses [1] [2].
The following diagrams summarize the experimental workflow for PK/PD analysis and the drug's mechanism of action.
Diagram 1: Experimental Workflow for Integrated PK/PD Analysis. This chart outlines the key steps in conducting a study to establish the critical PK/PD targets that correlate drug exposure with antibacterial efficacy.
Diagram 2: Mechanism of Action of this compound. The diagram illustrates how this compound enters the bacterial cell and inhibits key enzymes, leading to irreversible DNA damage and cell death.
This compound is a third-generation synthetic fluoroquinolone antimicrobial developed exclusively for veterinary medicine, particularly effective against gastrointestinal and respiratory infections in animals. The analytical determination of this compound in biological matrices presents significant challenges due to the complex nature of these matrices and the need for precise quantification at trace levels. Different solid forms of this compound may exhibit different physicochemical properties, including solubility, which can directly impact analytical accuracy and method development [1]. This is particularly important given that this compound has been identified as a meso-compound with specific stereochemical characteristics that may influence its analysis [1].
The development of reliable analytical methods for this compound quantification in biological matrices is essential for various applications, including pharmacokinetic studies, therapeutic drug monitoring, residue depletion studies, and compliance testing with established maximum residue limits (MRLs). With global consumption of veterinary drugs projected to reach 200,235 tons by 2030, and antimicrobial residues such as quinolones identified as a significant concern in food safety, robust analytical methods have become increasingly important for regulatory compliance and consumer protection [2].
Several analytical techniques have been employed for the determination of this compound in various matrices, each offering distinct advantages and limitations. The selection of an appropriate analytical method depends on factors such as required sensitivity, specificity, throughput, and available instrumentation.
Table 1: Comparison of Analytical Methods for this compound Determination
| Method | Detection System | Linear Range | Key Applications | Advantages | Limitations |
|---|---|---|---|---|---|
| LC-MS/MS | Multiple reaction monitoring (MRM) | 0.5-50 ng/g [2] | Multiclass residue analysis in meat, milk | High sensitivity and specificity; Multi-residue capability | Requires expensive instrumentation; Complex sample preparation |
| Microbiological Agar Diffusion | S. aureus ATCC 25923 inhibition zones | 16.0-64.0 μg/mL [3] | Pharmaceutical formulation quality control | Measures bioactive form; Cost-effective | Lower specificity and precision; Longer analysis time |
| UV Spectrophotometry | Absorption at 290 nm | 1.0-6.0 μg/mL [4] [5] | Dissolution studies; Tablet assay | Simple and cost-effective; Rapid analysis | Limited sensitivity; Susceptible to interference |
| UPLC-ESI-MS/MS | Electrospray ionization MRM | <5 ng/mL LOQ [6] | Veterinary drug screening in milk | High throughput; Excellent sensitivity | Complex matrix effects; Requires expertise |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this compound determination in complex biological matrices due to its superior sensitivity, specificity, and capability for multiclass analysis. The method offers detection capabilities at concentrations significantly below the established maximum residue limits, making it particularly suitable for regulatory analysis and residue monitoring programs [6] [2]. For less complex matrices or situations where only the bioactive component needs measurement, microbiological assays provide a cost-effective alternative, though with reduced specificity and precision [3].
This procedure describes the quantitative determination of this compound in biological matrices (including meat, milk, and plasma) using ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS). The method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation, followed by chromatographic separation and mass spectrometric detection using multiple reaction monitoring (MRM) in positive electrospray ionization mode [6] [2].
This protocol applies to the quantification of this compound in various biological matrices, including animal tissues, milk, plasma, and wastewater. The method has been validated for a quantitation range of 0.5-50 ng/g (or ng/mL) with a limit of quantification (LOQ) below 5 ng/mL [6] [2].
Table 2: Optimized UPLC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Notes |
|---|---|---|
| Chromatography System | UPLC HSS T3 Column (100 × 2.1 mm, 1.8 μm) [6] | Alternative: C18 columns with similar dimensions |
| Mobile Phase A | 0.1% Formic acid in water [2] | Enhances ionization in positive mode |
| Mobile Phase B | 0.1% Formic acid in acetonitrile [2] | Organic modifier |
| Gradient Program | 5-95% B over 5-10 min [2] | Exact gradient requires optimization |
| Flow Rate | 0.3-0.4 mL/min | |
| Injection Volume | 2-10 μL | |
| Ionization Source | Electrospray Ionization (ESI+) [6] [2] | Positive ion mode |
| Desolvation Temperature | 350-500°C | Optimized for maximum response |
| Ion Transitions (MRM) | Quantifier and qualifier ions | Compound-specific optimization required |
Homogenization: Thoroughly homogenize the biological sample (tissue, milk, etc.) to ensure representative sampling.
Extraction:
Clean-up:
Specificity is demonstrated by analyzing blank matrix samples from at least six different sources to verify the absence of interfering peaks at the retention time of this compound. The method should show no significant interference (±5% of the LOQ) in blank matrices at the retention time of the analyte [2].
Table 3: Validation Criteria for Accuracy and Precision
| Validation Parameter | Acceptance Criteria | Concentration Levels |
|---|---|---|
| Intra-day Precision (Repeatability) | RSD ≤15% | Low, medium, high QC levels |
| Inter-day Precision (Intermediate Precision) | RSD ≤15% | Low, medium, high QC levels |
| Accuracy | 80-110% of nominal value [2] | Low, medium, high QC levels |
| Recovery | Consistent and reproducible [6] | Not necessarily 100% |
Accuracy and precision should be assessed using quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) with at least six replicates per level.
The limit of detection (LOD) and limit of quantification (LOQ) should be determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. For this compound, LOQ values below 5 ng/mL have been achieved using LC-MS/MS methods [6]. The decision limit (CCα) and detection capability (CCβ) should be calculated according to EU 2002/657/EC guidelines [2].
Conduct stability studies under various conditions, including:
Stability is demonstrated when the mean concentration of stability samples is within ±15% of the nominal concentration.
The following diagram illustrates the complete analytical workflow for this compound determination in biological matrices:
Diagram Title: this compound Analysis Workflow
Ion suppression/enhancement: Evaluate matrix effects by comparing the analyte response in post-extraction spiked samples to neat solutions at equivalent concentrations. Use matrix-matched calibration or stable isotope-labeled internal standards to compensate for matrix effects [2].
Recovery issues: If recovery falls outside the 80-110% range, consider modifying the extraction solvent. Methanol has shown better performance for sulfonamide and quinolone antimicrobials compared to acetonitrile-based solvents [2].
Chromatographic peak shape: Acidic mobile phases (0.1% formic acid) generally improve peak shape for this compound by suppressing silanol interactions and promoting protonation [2].
Carryover: Implement thorough needle wash procedures and inject blank samples between high-concentration samples to monitor potential carryover.
Validated this compound analytical methods are essential for several critical applications:
Veterinary drug residue monitoring: Multiclass methods capable of simultaneously determining 23 or more veterinary drugs in milk, meat, and other animal products have been developed to ensure compliance with MRLs [6] [2].
Environmental monitoring: Methods with sensitivity in the ng/L range have been applied to surface water analysis, detecting fluoroquinolones and other antibiotics in watersheds affected by agricultural and pharmaceutical industry discharge [8].
Pharmacokinetic studies: Sensitive methods enable the determination of this compound concentrations in plasma, tissues, and body fluids for dosage optimization and withdrawal time establishment [1].
The analysis of this compound in biological matrices requires careful method development and validation to address challenges associated with matrix complexity, regulatory requirements, and the need for high sensitivity. The LC-MS/MS methodology described herein provides a robust framework for reliable this compound quantification across various biological matrices. Method validation must be performed following established guidelines to ensure data integrity and regulatory compliance, with particular attention to specificity, accuracy, precision, and sensitivity parameters.
Orbifloxacin is a third-generation veterinary fluoroquinolone antibiotic characterized by its broad-spectrum activity against both Gram-positive and Gram-negative pathogens. Recent research has quantified its extensive tissue distribution capabilities, demonstrating particularly favorable penetration into skin, pulmonary fluids, and alveolar cells. This application note provides a comprehensive compilation of distribution data across multiple animal species and tissues, along with detailed experimental protocols for investigating this compound's tissue penetration characteristics. The pharmacokinetic/pharmacodynamic (PK/PD) relationships established through neutropenic murine thigh infection models provide critical targets for efficacy against Staphylococcus aureus, supporting optimized dosing regimen development for veterinary pharmaceutical applications.
This compound is a synthetic bactericidal agent developed specifically for veterinary medicine, belonging to the fluoroquinolone class of antibiotics. Its mechanism of action involves inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, thereby disrupting DNA replication and transcription processes essential for bacterial survival [1] [2]. Compared to earlier generation fluoroquinolones, this compound demonstrates enhanced efficacy against Gram-positive organisms while maintaining strong activity against Gram-negative pathogens, including Pasteurella spp., Escherichia coli, Staphylococcus intermedius, and Klebsiella pneumoniae [1]. The compound exhibits high oral bioavailability, excellent tissue distribution, and a well-established safety profile in multiple animal species [1] [2].
The clinical significance of this compound's distribution properties lies in its ability to achieve therapeutic concentrations at infection sites, particularly for skin and soft tissue infections, respiratory tract infections, and urinary tract infections. Understanding the quantitative aspects of its tissue penetration enables researchers to optimize dosing regimens that maximize efficacy while minimizing resistance development [1] [2]. This document synthesizes current research findings and methodologies to support pharmaceutical researchers in characterizing this compound's tissue distribution profile during drug development.
This compound demonstrates dose-proportional pharmacokinetics across species, with linear increases in both AUC (area under the concentration-time curve) and Cmax (maximum concentration) observed over dose ranges of 2.5-80 mg/kg in murine models [1]. The drug exhibits rapid absorption following intramuscular administration, with Tmax (time to maximum concentration) values of approximately 0.25 hours in mice, 0.87 hours in goats, and 1.5 hours in horses [1] [3] [4]. The elimination half-life varies across species, ranging from 1.09-2.08 hours in mice to approximately 9.06 hours in horses [1] [3]. This compound's volume of distribution (1.67-4.18 L/kg in mice) indicates extensive tissue penetration, consistent with other fluoroquinolone antibiotics [1].
Table 1: Key Pharmacokinetic Parameters of this compound Across Species
| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (μg/mL) | Half-life (h) | AUC (μg·h/mL) | Bioavailability (%) |
|---|---|---|---|---|---|---|---|
| Mouse | 2.5-80 | IM | 0.25 | 1.45-27.13 | 1.36-2.24 | - | 98.2-109 |
| Goat | 2.5 | IM | 0.87 | 1.66 | - | - | 105.01 |
| Horse | 7.5 | IG | 1.5 | 2.41 | 9.06 | 20.54 | - |
| Calf | 5.0 | IM | 2.3 | 2.2 (plasma) | 6.9 (plasma) | - | - |
This compound demonstrates extensive tissue penetration, with concentrations in various tissues and body fluids frequently exceeding simultaneous plasma concentrations. This favorable distribution profile is attributed to the drug's moderate lipophilicity and low protein binding, allowing efficient diffusion into interstitial fluid and intracellular compartments [3] [5].
Table 2: this compound Tissue Distribution Profiles Across Animal Models
| Tissue/Body Fluid | Species | Peak Concentration | Time to Peak (h) | Tissue-to-Plasma Ratio |
|---|---|---|---|---|
| Skin (normal) | Dog | 3.85-5.43 μg/g | 3 | 0.81-0.96 |
| Skin (pyoderma) | Dog | 7.80-9.47 μg/g | 3 | 1.40-1.44 |
| Epithelial Lining Fluid | Calf | 9.3 μg/mL | 3 | 4.23 |
| Alveolar Cells | Calf | 9.3 μg/mL | 4 | 4.23 |
| Endometrium | Horse | 0.72 μg/g | 1.5 | 0.30 |
| Peritoneal Fluid | Horse | 2.15 μg/mL | 2 | 0.89 |
| Synovial Fluid | Horse | 1.17 μg/mL | 4 | 0.49 |
| Urine | Horse | 536.67 μg/mL | 2 | 222.68 |
| Cerebrospinal Fluid | Horse | 0.46 μg/mL | 3 | 0.19 |
Notably, this compound achieves concentrations in inflamed skin that are approximately twofold higher than in normal skin, as demonstrated in canine pyoderma models [6]. This enhanced penetration into diseased tissue may contribute to its clinical efficacy against bacterial skin infections. In pulmonary tissue, this compound demonstrates exceptional penetration, with epithelial lining fluid and alveolar cell concentrations approximately four times higher than simultaneous plasma concentrations [5]. This distribution profile supports its potential utility in treating respiratory infections.
The extensive tissue distribution of this compound is facilitated by several key physicochemical properties and biological transport mechanisms. As a moderately lipophilic weak base, this compound can diffuse passively through lipid membranes, enabling penetration into intracellular compartments and tissues with limited vascularization [5]. The drug's low protein binding allows a higher proportion of unbound drug available for tissue distribution, while its molecular size and structure facilitate passage through tissue barriers [7].
The following diagram illustrates the major mechanisms and factors influencing this compound's tissue distribution:
Mechanisms of Enhanced Tissue Penetration:
Passive Diffusion: this compound's moderate lipophilicity enables efficient transcellular movement across biological membranes, facilitating distribution into tissues with limited porosity such as intact skin and blood-tissue barriers [5] [6].
Tissue Binding: The drug demonstrates affinity for cellular components, particularly in tissues with high phospholipid content, resulting in tissue accumulation and extended residence time compared to plasma [5].
Inflammation-Enhanced Penetration: The increased vascular permeability and altered tissue pH in inflamed environments (e.g., pyoderma, pneumonia) enhance this compound extravasation and retention, explaining the higher concentrations observed in diseased versus healthy tissues [6].
Body Fluid Penetration: this compound's low molecular weight and balanced hydrophilicity-lipophilicity enable efficient distribution into various body fluids, including synovial, peritoneal, and cerebrospinal fluids, though concentrations vary based on fluid composition and physiological barriers [3].
Objective: To quantify this compound concentrations in clinically normal skin and compare with concentrations in inflamed skin (pyoderma) following oral administration.
Experimental Animals: Fourteen clinically normal dogs and fourteen dogs with naturally occurring or experimentally induced pyoderma.
Dosing Protocol:
Sample Collection:
Analytical Method - HPLC with Fluorescence Detection:
Data Analysis:
Objective: To determine this compound distribution into epithelial lining fluid (ELF) and alveolar cells following intramuscular administration.
Experimental Animals: Four healthy Holstein bull calves (approximately 4 weeks old, 48.6 ± 3.6 kg).
Dosing Protocol:
Sample Collection Timeline:
BALF Processing and Analysis:
Concentration Calculations:
Pharmacokinetic Analysis:
Objective: To characterize this compound distribution into various body fluids and tissues following intragastric administration.
Experimental Animals: Six healthy mares.
Dosing Protocol:
Sample Collection:
Analytical Method:
The following diagram illustrates the workflow for comprehensive tissue distribution studies:
Recent research utilizing neutropenic murine thigh infection models has established critical PK/PD indices for this compound against Staphylococcus aureus. The AUC24h/MIC ratio has been identified as the strongest predictor of antibacterial efficacy (R² > 0.98), demonstrating superior correlation with bacterial reduction compared to Cmax/MIC or Time > MIC indices [1] [2].
Table 3: PK/PD Targets for this compound Against Staphylococcus aureus
| Efficacy Endpoint | AUC24h/MIC Target Range (h) | Expected Bacterial Reduction |
|---|---|---|
| Bacteriostatic | 33.78 - 37.79 | No net growth |
| 1-log10 Kill | 53.30 - 61.56 | 90% reduction |
| 2-log10 Kill | 88.59 - 98.35 | 99% reduction |
| 3-log10 Kill | 179.43 - 217.47 | 99.9% reduction |
These targets provide a rational framework for dosing regimen optimization, particularly considering the steep dose-response relationship observed in murine models. Each twofold increase in drug exposure produced 1- to 2-log10 reductions in bacterial counts, highlighting the importance of achieving adequate exposure levels for maximal efficacy [1] [2].
The tissue distribution data directly supports clinical efficacy across various infection types. The high skin concentrations, particularly in inflamed tissue, correlate with this compound's effectiveness in treating canine pyoderma [6]. Similarly, the exceptional pulmonary penetration, with ELF and alveolar cell concentrations significantly exceeding plasma levels, provides a pharmacological basis for its use in respiratory infections [5].
For dosing regimen optimization, researchers should consider:
The established PK/PD targets enable development of species-specific, indication-specific dosing regimens that maximize therapeutic efficacy while minimizing resistance selection pressure [1] [2].
This compound demonstrates favorable tissue penetration characteristics across multiple animal species, with particularly high distribution into skin, pulmonary fluids, and alveolar cells. The enhanced concentrations observed in inflamed tissues and the established PK/PD targets against Staphylococcus aureus provide a scientific basis for its clinical efficacy in skin, soft tissue, and respiratory infections. The experimental protocols detailed in this application note provide robust methodologies for further investigating this compound's distribution profile in various tissues and species. These comprehensive distribution data support the rational development of optimized dosing regimens that maximize clinical efficacy while adhering to antimicrobial stewardship principles in veterinary medicine.
The table below outlines the fundamental experimental parameters for orbifloxacin time-kill assays based on recent studies.
| Aspect | Typical Protocol Specifications |
|---|---|
| Standard Inoculum | Approximately 5 × 105 CFU/mL in Mueller-Hinton II Broth (MHB) [1] [2]. |
| Drug Concentration Range | 1x to 16x or 32x the MIC of the target bacterial strain [3] [4]. |
| Sampling Time Points | 0, 1, 3, 6, 9, 12, and 24 hours post-exposure [1]. |
| Sample Processing | Serial 10-fold dilution in saline; spot-plating (25 µL) on Trypticase Soy Agar; viable count after 24h incubation at 37°C [1]. |
| Definition of Bactericidal Activity | A ≥ 3-log10 reduction in CFU/mL compared to the initial inoculum [5]. |
| Key this compound PD Property | Exhibits concentration-dependent killing [3] [1]. |
The following diagram illustrates the complete flow of a time-kill curve experiment, from bacterial preparation to data analysis.
Research explores overcoming antibiotic resistance by combining this compound with other compounds.
For a deeper investigation, time-kill data can be analyzed with mathematical models to estimate critical pharmacodynamic (PD) parameters.
| PD Parameter | Definition & Significance | Reported Values (from other veterinary FQs) |
|---|---|---|
| Maximal Growth Rate (Kgrowthmax) | Maximum rate of bacterial population doubling. For S. pseudintermedius, this was 1.41 h-1 (doubling time ~42 mins) [5]. | ~1.41 h-1 [5] |
| Maximal Killing Rate (Emax) | The maximum possible kill rate induced by the antibiotic. For other fluoroquinolones against staphylococci, values around 1.8-2.2 h-1 have been reported [5]. | ~1.8-2.2 h-1 [5] |
| Potency (EC50) | The antibiotic concentration required to achieve 50% of Emax. Lower values indicate higher potency [5]. | Varies by drug & strain [5] |
| Best PK/PD Index | The exposure index most predictive of efficacy. For fluoroquinolones against common pathogens, fAUC24h/MIC is typically the best predictor [3] [5]. | fAUC24h/MIC [3] [5] |
The core of the solubility challenge lies in this compound's solid-state properties. The table below summarizes the key characteristics of its identified crystalline forms [1].
| Property | Hemihydrate Form | Anhydrous Form |
|---|---|---|
| Chemical Description | Zwitterionic, 1 water molecule per 2 this compound molecules | Isomorphous structure with the hemihydrate (no water) |
| Equilibrium Solubility in Water (25°C) | ~1.5 g/L | ~1.5 g/L |
| Equilibrium Solubility in 0.1M HCl | 6.30 - 26.23 g/L | Slightly higher than the hemihydrate form |
| Key Stability Issue | Forms an isomorphous pair with the anhydrous form, leading to potential variable water content and dosage inconsistency in medicines | Can reversibly transform to the hemihydrate form under certain humidity conditions [2] |
To overcome the inherent solubility limitations, researchers have developed successful workarounds, primarily through the creation of new solid forms.
Recent research has produced new salt forms of this compound that demonstrate improved solubility and resolve the stability issue of variable hydration [2]. The following workflow outlines the general process for preparing these multicomponent crystals:
The resulting salts offer a more stable and soluble alternative, with the following properties [2]:
| Salt Form | Chemical Composition | Key Improvement |
|---|---|---|
| Hydrochloride Monohydrate | ORBI+ • Cl- • H₂O | Increased solubility and stable, defined monohydrate structure. |
| Nitrate Monohydrate | ORBI+ • NO₃- • H₂O | Increased solubility and stable, defined monohydrate structure. |
| Dihydrogen Phosphate Hemi-cocrystal Salt Monohydrate | ORBI+ • H₂PO₄- • H₃PO₄ • 0.5H₂O | Increased solubility and stable, defined monohydrate structure. |
Another effective method is to formulate this compound with specific organic acids, which can significantly enhance its solubility in water for oral administration [3].
Q1: Why do different pharmacopoeias (Merck Index vs. USP) report conflicting solubility data for this compound? This discrepancy is likely due to the analysis of different solid-state forms (polymorphs). The existence of polymorphism means that different crystal structures of the same drug can have vastly different solubilities, which can lead to this kind of conflicting data [1].
Q2: What is the main stability concern with the original this compound hemihydrate? The hemihydrate and anhydrous forms are isomorphous. This means their crystal structures are very similar and can interchange based on environmental humidity, leading to inconsistent water content in the drug powder. This variability can cause significant dosage inconsistency in final medicines [2] [1].
Q3: Are the new multicomponent crystal forms stable? Yes, the hydrochloride, nitrate, and phosphate salt forms are all stable monohydrates. Unlike the original hemihydrate, they have a fixed and defined water content, which eliminates the problem of variable hydration and ensures dosage consistency [2].
The table below summarizes the core stability factors and recommended storage conditions for Orbifloxacin based on scientific literature.
| Factor | Description & Impact | Recommended Storage & Handling |
|---|---|---|
| Light | Exposure can cause photosensitivity and degradation [1] [2]. | Store in a tightly sealed container, protected from light [2]. |
| Moisture | Exists in a hemihydrate form; solid-state transformation between hydrate and anhydrous forms can affect solubility and stability [3]. | Protect from moisture. Store in a dry environment at room temperature [2]. |
| Solubility & Form | The official compendia report differing solubilities, likely due to polymorphism (existence of multiple crystal forms) [3]. | Be aware that different solid forms (e.g., hemihydrate vs. anhydrous) may have different physicochemical properties [3]. |
| Metal Ions | Can form chelates with metal ions like aluminum, calcium, or iron, which may reduce oral absorption and efficacy [2]. | Do not mix with vehicles or excipients containing these metals [2]. |
You can use the following experimental methodologies to monitor and troubleshoot this compound stability in your laboratory.
A validated UV spectrophotometric method can be used for the quantitative analysis of this compound in formulations and for dissolution studies [4].
Understanding the solid form of your this compound API is critical, as different polymorphs or hydrates can have different stabilities and solubilities [3].
The following diagram illustrates the experimental workflow for characterizing this compound stability and solid forms:
Q1: Why are there major discrepancies in the reported solubility of this compound in different pharmacopeias? The U.S. and British Pharmacopoeias note that this compound is "very slightly soluble in water," while the Merck Index reports it is "freely soluble" [3]. This is a classic indicator of polymorphism. The material used in different studies likely consisted of different solid forms (e.g., hemihydrate vs. anhydrous), which have distinct intermolecular interactions and thus, different solubilities [3].
Q2: What is the risk of mixing this compound with liquid vehicles for dosing? this compound has been shown to be stable in various syrups and flavoring vehicles for at least 7 days at room temperature [2]. However, a critical risk is chelation. You must avoid vehicles that contain aluminum, calcium, or iron ions, as they can bind to this compound and significantly reduce its oral absorption and effectiveness [2].
Q3: My this compound powder is clumping. What could be the cause? Clumping is a strong indicator of moisture uptake. This compound can exist in a hemihydrate form, and the crystal structure can absorb water from a humid environment [3]. This solid-state change can alter the powder's physical properties and potentially its solubility. Ensure the material is stored in a tightly sealed, moisture-proof container.
Q: What are common causes of retention time shifts in my Orbifloxacin HPLC method? A: Retention time shifts can be caused by various factors. A consistent shift for all peaks often points to instrument issues like flow rate changes, leaks, or faulty pump parts. Shifts that affect peaks differently are often "chemical" in nature, stemming from mobile phase preparation errors, column contamination, or temperature fluctuations [1] [2].
Q: How can I improve the solubility of this compound for dissolution studies? A: this compound has very low solubility in water. Patent literature indicates that formulating it with specific organic acids, such as tartaric acid, malic acid, citric acid, or succinic acid, can significantly enhance its water solubility. A typical range is 0.1 to 4 parts by weight of organic acid to 1 part by weight of this compound [3].
Q: My this compound peaks are broad or tailing. What should I check? A: Poor peak shape can result from column damage or contamination, often visible as an increase in backpressure. Replacing the guard cartridge or flushing the column can help. It can also be caused by a sample solvent that is stronger than the mobile phase or by injecting too large a sample volume [1].
Q: Are there alternative analytical methods for this compound besides HPLC? A: Yes, validated UV spectrophotometric and microbiological agar diffusion methods are available for the determination of this compound in pharmaceutical formulations [4] [5].
A logical approach to diagnosing retention time shifts starts with identifying the pattern of the shift. The following flowchart can help you systematically identify the root cause.
The table below outlines common problems specific to this compound analysis and their respective solutions.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Low or erratic dissolution results | Poor aqueous solubility of this compound [3] | Use organic acid (e.g., tartaric acid) in formulation to enhance solubility [3]. |
| Interference in detection | Sample matrix components | Perform additional sample clean-up or extraction [1]. Verify method specificity using a placebo sample. |
| Retention time shift for this compound only | Sample solvent stronger than mobile phase [1] | Prepare sample in a solvent that matches the initial mobile phase composition [1]. |
| Noisy baseline or ghost peaks | Buildup of sample matrix on the column [1] | Flush and clean the column according to the manufacturer's instructions. Use or replace the guard cartridge [1]. |
This method provides a simple and cost-effective alternative for quantifying this compound in pharmaceutical formulations [4].
This bioassay is useful for determining the potency of this compound in pharmaceutical preparations [5].
Understanding the PK/PD targets is crucial for designing effective dosing regimens. The table below summarizes the key efficacy targets for this compound against Staphylococcus aureus, as determined in a neutropenic murine thigh infection model [1].
| Level of Bacterial Kill | Required AUC₂₄h/MIC Target (h) |
|---|---|
| Bacteriostatic (stasis) | 33.78 – 37.79 |
| 1-log₁₀ Kill | 53.30 – 61.56 |
| 2-log₁₀ Kill | 88.59 – 98.35 |
| 3-log₁₀ Kill | 179.43 – 217.47 |
From this research, the Area Under the Concentration-time curve over 24 hours to the Minimum Inhibitory Concentration ratio (AUC₂₄h/MIC) was identified as the strongest PK/PD index predicting this compound's antibacterial efficacy (R² >0.98) [1]. The study also found that this compound exhibits a concentration-dependent killing effect and has a short post-antibiotic effect (PAE) but a longer post-antibiotic sub-MIC effect (PA-SME) against S. aureus [1].
The penetration and persistence of this compound in tissues are vital for predicting its efficacy at infection sites. The following table shows the disposition kinetics in crucian carp after a single intramuscular (IM) dose of 7.5 mg/kg, which demonstrates its distribution profile [2].
| Tissue | Peak Concentration (Cₘₐₓ, μg/g) | Time to Peak (Tₘₐₓ, h) | Area Under Curve (AUC₀−∞, h·μg/g) | Elimination Half-Life (T₁/₂, h) |
|---|---|---|---|---|
| Kidney | 5.68 ± 0.03 | 2 | 79.22 | 18.41 |
| Muscle | 5.51 ± 0.01 | 4 | 129.02 | 18.77 |
| Liver | 4.84 ± 0.20 | 2 | 94.72 | 19.11 |
| Skin | 4.27 ± 0.08 | 4 | 118.65 | 18.17 |
This data indicates that this compound is well distributed and penetrates all major tissues, with the highest concentration observed in the kidney. A key characteristic is its relatively slow elimination from tissues, as seen by the long half-lives across all tissues [2]. This slow elimination can be advantageous for maintaining effective drug levels at the site of infection.
Here are detailed methodologies for core experiments used in this compound research.
This assay evaluates the rate and extent of bactericidal activity [1].
This model is a standard for evaluating antibiotic efficacy in vivo [1].
The relationship between the PK/PD index and the effect can be visualized as follows:
Here are solutions to some specific problems researchers might face.
Problem: High variability in tissue drug concentration measurements.
Problem: Inconsistent bacterial kill curves, showing lack of effect.
Problem: Low oral bioavailability in a pre-clinical model.
When working with this compound, keep these broader mechanisms in mind:
Understanding the intrinsic properties of this compound is the first step in anticipating compatibility issues. The key findings are summarized below.
| Property | Description | Significance for Compatibility |
|---|---|---|
| Chemical Structure | Quinoline carboxylic acid; Fluoroquinolone antibiotic [1] | Contains multiple sites for potential molecular interactions (e.g., hydrogen bonding). |
| Solid-State Forms | Exists as a hemihydrate and an anhydrous form [2] | Different forms can have different solubilities and physical stability, which may lead to inconsistent performance if not controlled [2]. |
| Solubility Discrepancy | Reported as both "freely soluble" and "very slightly soluble" in water [2] | This controversy is attributed to the analysis of different polymorphic forms, highlighting the critical impact of solid form selection on formulation development [2]. |
| Zwitterionic Nature | Molecule carries both positive and negative charges in its crystalline state (hemihydrate) [2] | Can lead to pH-dependent solubility and potential ionic interactions with charged excipients. |
For any new formulation, a systematic compatibility study is essential. The following workflow outlines a standard protocol for assessing drug-excipient compatibility, which can be applied to this compound.
The methodology visualized above can be broken down into the following steps, which are considered a standard best practice in pre-formulation studies [3] [4]:
While direct data on this compound is limited, knowledge from related fluoroquinolones and general principles can guide risk assessment.
| Issue & Mechanism | Signs of Incompatibility | Mitigation Strategies |
|---|---|---|
| Maillard Reaction: Primary/secondary amine drugs can react with reducing sugars (e.g., lactose monohydrate) [5]. | Brown discoloration, new peaks in HPLC, mass spec evidence of adducts [5]. | Use non-reducing sugars (e.g., D-mannitol) or other fillers like microcrystalline cellulose [5]. |
| Salt Formation / Complexation: Zwitterionic or ionic drugs can interact with oppositely charged polymers or ingredients [5]. | Changes in dissolution rate, unexpected precipitation, altered XRD patterns. | Avoid incompatible ionic partners; use neutral polymers. Conduct pre-formulation solubility and interaction studies. |
| Metal Ion Catalysis: Divalent cations (Mg²⁺, Ca²⁺) can chelate with fluoroquinolones [6]. | Reduced solubility, formation of insoluble precipitates, loss of potency. | Avoid stearate lubricants (e.g., Mg, Ca stearate); use alternatives like sodium stearyl fumarate [7]. |
| Polymorphic Transformation: Uncontrolled processing or hydration can change the solid form [2]. | Shifts in melting point (DSC), different XRD patterns, altered solubility and bioavailability [2]. | Control manufacturing environment (temp, humidity); fully characterize the desired starting polymorph. |
If compatibility issues arise, several formulation strategies can be employed to overcome them:
Q: What is the most critical first step when facing an this compound compatibility issue? A: The first step is to fully characterize and control the solid-state form (polymorph) of your starting API. The significant solubility discrepancies in the literature are attributed to different polymorphs, making this the most likely source of variability [2].
Q: Are there any excipients known to be safe for use with fluoroquinolones? A: While not specific to this compound, a compatibility study on Moxifloxacin (a related fluoroquinolone) found it to be compatible with a range of polymers and surfactants commonly used in nanopharmaceuticals, including PVP, PVA, and poloxamers, after 90 days under stress conditions [3] [4]. This provides a good starting point for investigation.
Q: How can we improve the flow and homogeneity of a low-dose this compound DPI formulation? A: For dry powder inhalers, surface interactions can cause poor homogeneity. A mitigating technique is dry particle coating, using 1% w/w of glidants like Aerosil R972 (hydrophobic silica) or Magnesium Stearate. This coats the API and excipient, reducing cohesion and improving flow and blend uniformity [5].
A primary stability concern for Orbifloxacin (ORBI) is its existence in multiple solid forms, a phenomenon known as polymorphism [1]. Different solid forms of the same API can have different physicochemical properties, including solubility and physical stability [1].
Researchers have identified and characterized two primary crystalline forms of this compound, as summarized in the table below [1].
| Solid Form | Chemical Description | Key Stability Notes |
|---|---|---|
| Hemihydrate | Zwitterionic molecule with 0.5 water molecules per ORBI molecule | Original form obtained from standard crystallization; stability linked to hydration state |
| Anhydrous | ORBI molecule with no water of crystallization | Obtained by dehydrating the hemihydrate form (e.g., via heating); isomorphic to the hemihydrate |
The equilibrium solubility of these two forms was tested across a physiological pH range (~1 to 7.5). The study concluded that no significant difference in equilibrium solubility was found between the hemihydrate and anhydrous forms. This is attributed to their isomorphous crystal structures, meaning their unit cells and space group symmetry are very similar, leading to comparable energy and solubility [1].
However, the presence of water in the hemihydrate form and the potential for solid-state phase transformation during processing or storage remain critical factors to control for ensuring shelf life [1].
To monitor and control this compound stability, a robust characterization of the solid form is essential. Below is a detailed methodology for identifying and distinguishing its polymorphs, followed by a workflow of the process.
Objective: To unequivocally identify and characterize the solid form of this compound API or formulation.
Materials:
Methodology [1]:
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining crystal structure.
Powder X-ray Diffraction (PXRD): Used as a fingerprint for rapid identification and to check for phase purity.
Thermal Analysis (TG/DTA): Used to detect and quantify weight loss due to events like dehydration.
Infrared Spectroscopy (FTIR-ATR): Probes molecular vibrations and interactions, which can differ between polymorphs.
Q1: Why are there conflicting reports on this compound's solubility in water? A1: This discrepancy is directly linked to polymorphism [1]. Early sources like the Merck Index described it as "freely soluble," while pharmacopoeias (British/USP) list it as "very slightly soluble" [1]. These analyses were likely performed on different polymorphic or hydrated forms without prior characterization. Controlling the solid form is essential for obtaining consistent solubility data.
Q2: How can we prevent solid-form transformation during manufacturing? A2: While specific data for this compound is limited, general principles apply:
Q3: What is the most critical stability-indicating test for this compound? A3: Powder X-ray Diffraction (PXRD) is likely the most critical test for monitoring physical stability. Any change in the solid form, such as a transition between the anhydrous and hemihydrate forms, will be immediately apparent as a change in the diffraction pattern [1]. This should be used in conjunction with standard chemical stability tests like HPLC to monitor for degradation.
Based on the available research, here are the core concepts for managing this compound stability:
| Parameter | Orbifloxacin | Enrofloxacin | Comparative Conclusion |
|---|---|---|---|
| Common Dosage (Dogs) | 2.5 - 7.5 mg/kg, q24h [1] [2] | 5 - 20 mg/kg, q24h [1] | Dosages are weight-dependent; Enrofloxacin has a wider dosage range [1]. |
| Average Peak Serum Concentration (Dogs) | 1.37 µg/mL [3] | 1.41 µg/mL [3] | Achieved with single oral admin. of 2.5 mg/kg (this compound) & 5.0 mg/kg (Enrofloxacin) [3]. |
| Terminal Half-Life (Dogs) | 7.1 hours [3] | 4.1 hours [3] | This compound has a longer half-life [3]. |
| Area Under Curve (AUC0-24) | ~13 µg × h/mL [3] | 8.7 µg × h/mL [3] | Similar AUC for Marbofloxacin & this compound; higher than Enrofloxacin & Difloxacin at studied doses [3]. |
| Pharmacodynamic Predictors (Cmax/MIC & AUC/MIC) | Lower indices [1] | Superior indices [3] [1] | Enrofloxacin, Marbofloxacin, and Ciprofloxacin more consistently reach efficacy targets, especially at high doses [1]. |
| Post-Antibiotic Effect (PAE) vs. *E. coli* | Mean: 0.29 h [4] | Mean: 0.32 h [4] | Not significantly different [4]. |
| Post-Antibiotic Effect (PAE) vs. *P. aeruginosa* | Mean: 0.37 h [4] | Mean: 0.87 h [4] | Significantly shorter for this compound [4]. |
| Clinical Efficacy (Pyoderma) | 95.6% excellent response [5] | Documented efficacy [5] | Both are effective; specific comparative rates not available in results. |
| In Vitro Activity (Veterinary Respiratory Pathogens) | Similar MIC50/MIC90 to Enrofloxacin [6] | Similar MIC50/MIC90 to this compound [6] | Similar activity against P. multocida, M. haemolytica, A. pleuropneumoniae [6]. |
For researchers aiming to replicate or build upon these findings, here are summaries of key methodologies from the cited literature.
Study Design: Independent crossover studies in Beagle dogs [3].
Formulation: Commercial tablet formulations administered as a single oral dose [3].
Dosage: 5.0 mg/kg for Enrofloxacin and Difloxacin; 2.5 mg/kg for this compound; 2.0 mg/kg for Marbofloxacin [3].
Analysis: Serum concentration analysis using an agar diffusion assay. Pharmacokinetic parameters calculated using noncompartmental methods [3].
Objective: To compare the percent resistance and pharmacodynamic/pharmacokinetic (PK/PD) indices of efficacy for five fluoroquinolones [1].
Bacterial Isolates: Pathogens isolated from dogs and cats [1].
Methodology:
Principle: Measures the length of time bacterial growth is suppressed after brief antibiotic exposure [4].
Workflow:
The table below summarizes key pharmacokinetic parameters for orbifloxacin and marbofloxacin from various animal studies. Please note that these values are species-specific and for research reference.
| Parameter | This compound (Findings from various species) | Marbofloxacin (Findings from various species) |
|---|---|---|
| Common Dosage | 2.5 - 5.0 mg/kg [1] [2] | 2.0 - 5.0 mg/kg [1] [3] [4] |
| Half-Life (t₁/₂) | Dogs: ~4.23 h (IV), ~3.95 h (IM) [2] Mice: ~1.09-2.08 h (IV) [5] [6] | Dogs: ~9.1 h (oral) [1] Goats (POP-PK): ~5.62 h (IV) [4] | | Volume of Distribution (Vd) | Dogs: 1.61 L/kg [2] Mice: 1.67-4.18 L/kg [5] [6] | Goats (POP-PK): 1.35 L/kg [4] | | Clearance (CL) | Dogs: 0.31 L/h/kg [2] | Goats (POP-PK): 0.18 L/h/kg [4] | | Bioavailability (F) | ~100% (IM, Dogs) [2] 98.2-109% (IM, Mice) [5] [6] | ~72.7% (oral, Chickens); reduced to 37.0% with NAC co-administration [7] | | AUC (Area Under the Curve) | Dogs (2.5 mg/kg oral): AUC₀–₂₄ ~13 μg×h/mL [1] | Dogs (2 mg/kg oral): AUC₀–₂₄ ~13 μg×h/mL [1] | | Cₘₐₓ (Peak Serum Concentration) | Dogs (2.5 mg/kg oral): ~1.37 μg/mL [1] | Dogs (2 mg/kg oral): ~1.47 μg/mL [1] | | Key PK/PD Index & Targets | AUC₂₄ₕ/MIC is a strong predictor of efficacy [5] [6]. Targets against S. aureus in a murine model: • Bacteriostatic: 33.78–37.79 h • 1-log kill: 53.30–61.56 h • 2-log kill: 88.59–98.35 h [5] [6] | fAUC/MIC is the critical index. Typical targets: • Gram-positive: 30-55 [4] • Gram-negative: 100-125 [4] For E. coli in pigs (ileum content): • Bacteriostatic: 16.26 h • Bactericidal: 23.54 h [3] | | Protein Binding | Information not explicitly available in search results | Low in chickens [7] |
The data in the table above are derived from standardized experimental models. Here is a summary of the key methodologies.
The workflow for determining PK/PD targets and predicting clinical efficacy is summarized in the following diagram:
Withdrawal periods are established to ensure drug residues in edible animal tissues deplete to safe levels before human consumption. Here are the core principles from major regulatory bodies:
| Regulatory Aspect | Key Principle |
|---|---|
| Purpose [1] | Ensure residues deplete to levels (tolerances) shown to be safe for consumers. |
| Basis [2] [1] | Set using statistical analysis (e.g., linear regression) of residue depletion data from studies following label directions. |
| Extralabel Use [1] | Use of a drug contrary to its label (e.g., in an unapproved species) is illegal for non-veterinarians and poses a significant public health risk. |
Although not specific to orbifloxacin tissue residues, recent research demonstrates advanced methods for detecting antibiotic residues in food matrices. The following table summarizes a multi-residue method capable of detecting this compound, which could be applied to tissue analysis.
| Method Aspect | Description |
|---|---|
| Technique [3] | SPE clean-up followed by UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography tandem Mass Spectrometry). |
| Analytes [3] | Simultaneous determination of 25 antibiotics, including quinolones (e.g., this compound), macrolides, and sulfonamides. |
| Performance [3] | High sensitivity (LOQ of 10.0 ng/g) and precision (RSD <20% for all analytes), suitable for monitoring residues below established Maximum Residue Limits (MRLs). |
The process of establishing a withdrawal period integrates the regulatory guidelines with laboratory analysis. The diagram below outlines the key steps in this workflow.
The lack of publicly available residue depletion studies for this compound in food animals is consistent with its labeled indications. For research purposes, the established regulatory frameworks and modern analytical methodologies like UHPLC-MS/MS provide a clear pathway for generating and validating withdrawal periods for veterinary antibiotics.
| Pathogen | Orbifloxacin | Enrofloxacin | Marbofloxacin | Difloxacin | Ciprofloxacin | Clinafloxacin | Gatifloxacin | Levofloxacin | Moxifloxacin | Trovafloxacin | Gemifloxacin | Sitafloxacin | Delafloxacin |
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Acinetobacter baumannii (140 isolates) [1] | — | — | — | — | 64 µg/mL | 4 µg/mL | 8 µg/mL | 8 µg/mL | 16 µg/mL | 16 µg/mL | 16 µg/mL | — | — |
| Staphylococcus aureus (MSSA, Cipro-S) [2] | — | — | — | — | 0.5 µg/mL | ≤0.06 µg/mL | — | 0.25 µg/mL | ≤0.06 µg/mL | ≤0.06 µg/mL | — | — | — |
| Staphylococcus aureus (MSSA, Cipro-R) [2] | — | — | — | — | 64 µg/mL | 1 µg/mL | — | 8 µg/mL | 1 µg/mL | 1 µg/mL | — | — | — |
| Staphylococcus aureus (MRSA, Cipro-S) [2] | — | — | — | — | 1.0 µg/mL | ≤0.06 µg/mL | — | 0.25 µg/mL | ≤0.06 µg/mL | ≤0.06 µg/mL | — | — | — |
| Staphylococcus aureus (MRSA, Cipro-R) [2] | — | — | — | — | 64 µg/mL | 1 µg/mL | — | 16 µg/mL | 2 µg/mL | 4 µg/mL | — | — | — |
| Streptococcus pneumoniae (199 isolates) [3] | — | — | — | — | 4 µg/mL | — | 0.25 µg/mL | 1.0 µg/mL | 0.12 µg/mL | — | 0.12 µg/mL | — | — |
| Mycobacterium tuberculosis (Clinical isolates) [4] | — | — | — | — | — | — | — | — | 8 µg/mL* | — | — | 0.25 µg/mL | 8 µg/mL |
*Value is for a resistant group of Mtb strains; MIC₉₀ for sporadic isolates was lower [4].
The data in the table above was generated using standardized, internationally recognized methods to ensure reliability and comparability.
The following diagram illustrates the typical workflow for the core methodologies used in these studies.
The table below summarizes the key solid forms of this compound identified in scientific literature.
| Solid Form | Key Structural Features | Reported Solubility | Stability & Transformation |
|---|---|---|---|
| Hemihydrate [1] [2] | Zwitterionic molecule; crystal lattice contains 0.5 water molecules per this compound molecule [1] [2]. | Slightly soluble in water (~1.5 g/L at pH >5.8); sparingly soluble in acidic media (0.01-0.1 M HCl) [3]. | Stable under ambient conditions; converts to anhydrous form upon heating; can reabsorb water [1]. |
| Anhydrate [1] [2] | Isomorphous with hemihydrate form; same crystal structure but without water molecules [1] [2]. | Slightly higher solubility than hemihydrate in acidic media (6.30–26.23 g/L) [3]. | Obtained by dehydrating hemihydrate; can rehydrate back to hemihydrate [1]. |
| Multicomponent Salts [3] | Includes hydrochloride monohydrate, nitrate monohydrate, and a phosphate salt-cocrystal hybrid. Crystal structures determined [3]. | Developed to improve solubility and overcome stability issues of pure API forms [3]. | Aims to provide more consistent drug dosage by avoiding variable water content [3]. |
The following section details key experimental approaches used to characterize this compound solid forms.
Researchers typically use a combination of techniques to identify and characterize different solid forms [1]:
The relationship and interconversion between the primary this compound solid forms can be visualized as follows:
This diagram illustrates the dynamic relationship between this compound's solid forms. The hemihydrate and anhydrous forms can reversibly interconvert based on environmental humidity, which is a critical factor for dosage consistency [1] [3]. The development of multicomponent salts offers an alternative path to create more stable and soluble forms with fixed compositions [3].
| Fluoroquinolone | Low Dose (mg/kg) | High Dose (mg/kg) | Target Attainment (Low Dose) | Target Attainment (High Dose) |
|---|---|---|---|---|
| Enrofloxacin + Ciprofloxacin | 5 | 20 | 43% | 77% |
| Enrofloxacin | 5 | 20 | 43% | 73% |
| Ciprofloxacin | 5 | 20 | 40% | 77% |
| Marbofloxacin | 2.5 | 5 | 39% | 77% |
| Orbifloxacin | 2.5 | 7.5 | 29% | 51% |
| Difloxacin | 5 | 10 | 28% | 40% |
A 2025 study defined the following PK/PD targets for this compound against Staphylococcus aureus in a murine model. The AUC24h/MIC ratio was identified as the most predictive index of efficacy (R² >0.98) [2] [3].
| Efficacy Level | Target AUC24h/MIC (hours) |
|---|---|
| Bacteriostatic | 33.78 – 37.79 |
| 1-log10 Kill | 53.30 – 61.56 |
| 2-log10 Kill | 88.59 – 98.35 |
| 3-log10 Kill | 179.43 – 217.47 |
In dogs, this compound demonstrates favorable PK properties after a single intravenous (IV) or intramuscular (IM) dose of 2.5 mg/kg [4]:
This methodology was used to establish the this compound-specific PK/PD targets listed above [2] [3].
This study provided the comparative target attainment data [1].
The following diagrams illustrate the shared mechanism of fluoroquinolones and a generalized workflow for PK/PD modeling, which underpins the comparative data.
Health Hazard